Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate
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Overview
Description
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group and a dioxo-oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate typically involves the reaction of chloromethyl methyl ether with a suitable precursor under controlled conditions. One common method involves the use of dimethoxymethane and acetyl chloride in the presence of zinc bromide as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the oxathiolane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxymethyl derivatives .
Scientific Research Applications
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function . The dioxo-oxathiolane ring can participate in redox reactions, influencing cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether: A simpler compound with similar reactivity but lacking the dioxo-oxathiolane ring.
Cycloalkanes: Compounds with similar ring structures but different functional groups and reactivity
Uniqueness
Methyl4-(chloromethyl)-2,2-dioxo-1,2lambda6-oxathiolane-4-carboxylate is unique due to its combination of a chloromethyl group and a dioxo-oxathiolane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClO5S |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
methyl 4-(chloromethyl)-2,2-dioxooxathiolane-4-carboxylate |
InChI |
InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-7)3-12-13(9,10)4-6/h2-4H2,1H3 |
InChI Key |
MTSBWUOINTVGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COS(=O)(=O)C1)CCl |
Origin of Product |
United States |
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